molecular formula C20H26N2O6 B15130897 methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate

methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B15130897
M. Wt: 390.4 g/mol
InChI Key: XYTAGXWVGXRQEX-HNNXBMFYSA-N
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Description

“Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as benzyloxy, tert-butoxycarbonyl, and oxazole ring makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and appropriate protecting groups.

    Incorporation of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base.

    Final Coupling Reactions: The final product is obtained through coupling reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can target the oxazole ring or the benzyloxy group.

    Substitution: Various substitution reactions can occur, especially at the oxazole ring and the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic applications in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C20H26N2O6/c1-13-16(18(23)25-5)22-17(27-13)15(21-19(24)28-20(2,3)4)12-26-11-14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3,(H,21,24)/t15-/m0/s1

InChI Key

XYTAGXWVGXRQEX-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(N=C(O1)[C@H](COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1=C(N=C(O1)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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